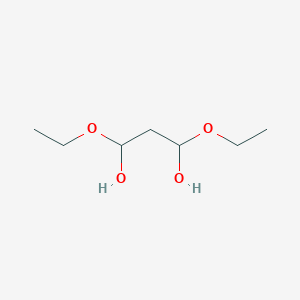
1,3-Diethoxy-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethoxy-1,3-propanediol is an organic compound with the molecular formula C7H16O4. It is a diol with two ethoxy groups attached to the first and third carbon atoms of a propane backbone. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-1,3-propanediol can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethoxy-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Diethoxy-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and experiments.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Diethoxy-1,3-propanediol involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol: A simpler diol without ethoxy groups.
1,2-Ethanediol: Another diol with a shorter carbon chain.
3,3-Diethoxy-1-propanol: A similar compound with slight structural differences.
Uniqueness
1,3-Diethoxy-1,3-propanediol is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical properties and reactivity compared to other diols. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Propiedades
Número CAS |
711083-25-9 |
|---|---|
Fórmula molecular |
C7H16O4 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1,3-diethoxypropane-1,3-diol |
InChI |
InChI=1S/C7H16O4/c1-3-10-6(8)5-7(9)11-4-2/h6-9H,3-5H2,1-2H3 |
Clave InChI |
OGJRKSIPFVGDIH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


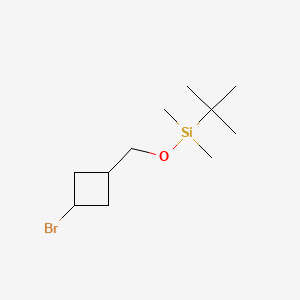

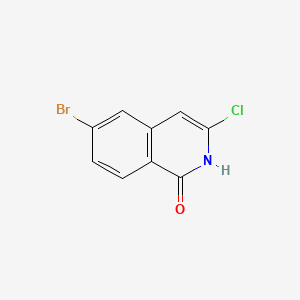

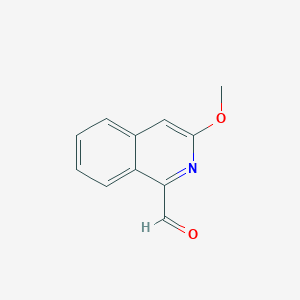

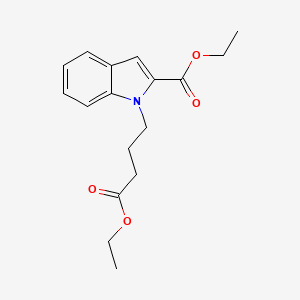


![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)


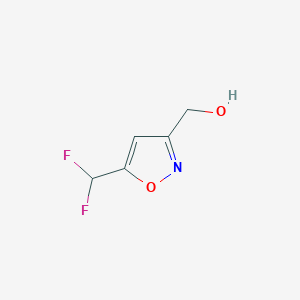
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)
